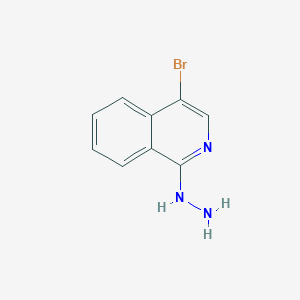![molecular formula C11H24O3Si B11875112 (2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid](/img/structure/B11875112.png)
(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid: is an organic compound that features a silyl ether functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The silyl ether group can be oxidized to form silanols or siloxanes.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as fluoride ions (from tetrabutylammonium fluoride, TBAF) can be used to remove the silyl protecting group.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In synthetic organic chemistry, (2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid is used as a protecting group for alcohols, allowing for selective reactions to occur at other functional groups without interference.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Mecanismo De Acción
The mechanism of action for (2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group protects hydroxyl functionalities during synthetic transformations, preventing unwanted side reactions. The silyl group can be selectively removed under mild conditions using fluoride ions, revealing the free hydroxyl group for further reactions.
Comparación Con Compuestos Similares
(tert-Butyldimethylsilyloxy)acetaldehyde: Used in synthetic glycobiology.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis.
1-Boc-4-AP: Used as an intermediate in the manufacture of fentanyl and related derivatives.
Uniqueness: (2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid is unique due to its specific structural configuration and the presence of both a silyl ether and a carboxylic acid group. This dual functionality allows for versatile applications in synthetic organic chemistry, particularly in the selective protection and deprotection of hydroxyl groups.
Propiedades
Fórmula molecular |
C11H24O3Si |
|---|---|
Peso molecular |
232.39 g/mol |
Nombre IUPAC |
(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid |
InChI |
InChI=1S/C11H24O3Si/c1-8(2)9(10(12)13)14-15(6,7)11(3,4)5/h8-9H,1-7H3,(H,12,13)/t9-/m0/s1 |
Clave InChI |
LPOQMJJLBZAHQJ-VIFPVBQESA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)O)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(C)C(C(=O)O)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



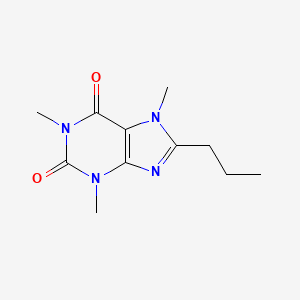

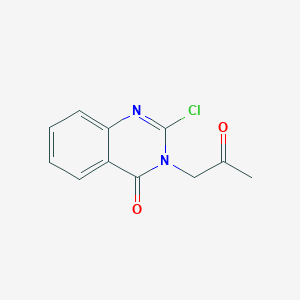
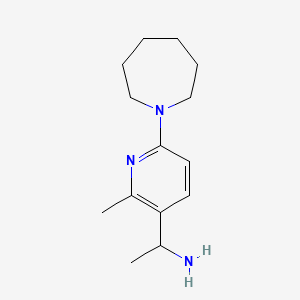
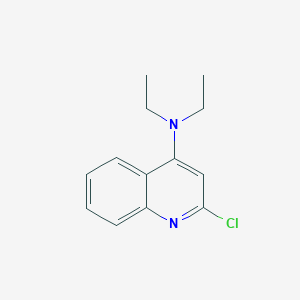



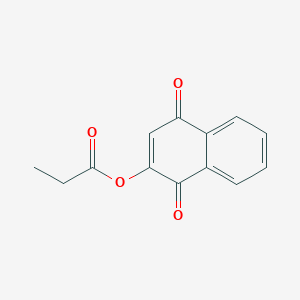

![2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11875107.png)
